![molecular formula C19H20N2O5S2 B2489078 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-13-1](/img/structure/B2489078.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to the target molecule, often involves reactions of benzoyl isothiocyanate with amino compounds in solvents like benzene, leading to novel structures with potential biological activities. The synthesis processes are characterized by their ability to produce a variety of compounds with diverse biological and chemical properties, as demonstrated in the synthesis of thiosemicarbazide containing benzothiazole moieties (Al-Farraj & Fetoh, 2023).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using spectroscopic techniques, including NMR, IR, and mass spectrometry. These compounds exhibit a variety of structural features, such as the presence of dimethoxy groups on the benzene ring, which significantly influence their chemical behavior and biological activity. The structural characterization is critical for understanding the potential interactions and activities of these compounds (Narayana et al., 2004).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, such as tranamidation, which leads to different products with potential biological activities. The chemical reactivity is influenced by the molecular structure, particularly the substituents on the benzene rings, which can affect the outcome of reactions and the biological properties of the compounds (Al-Farraj & Fetoh, 2023).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through various analytical techniques, such as X-ray crystallography and thermal analysis, providing insights into the stability and applicability of these compounds (Gabriele et al., 2006).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as their reactivity towards different reagents and their behavior in various chemical reactions, are pivotal for their utilization in synthetic chemistry and potential therapeutic applications. Studies on these compounds reveal their diverse reactivity patterns, which can be harnessed for the synthesis of a wide range of chemical entities with varied biological activities (Tiwari et al., 2017).
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Benzothiazole derivatives, including N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, have been studied for their antioxidant and anti-inflammatory activities. Research indicates that these compounds show potential as alternative agents for treating conditions associated with oxidative stress and inflammation. The study by Raut et al. (2020) on benzofused thiazole derivatives demonstrated distinct anti-inflammatory activities and potential antioxidant capabilities against reactive species, suggesting their utility in developing new therapeutic agents for related diseases (Raut et al., 2020).
Therapeutic Potential in Cancer
The anticancer activity of benzothiazole derivatives is a significant area of interest. These compounds, including variations of the benzothiazole nucleus, have been explored for their potential as antitumor agents. The versatility of the benzothiazole scaffold allows for the development of molecules with broad-spectrum antimicrobial, analgesic, anti-inflammatory, and, notably, anticancer activities. Kamal et al. (2015) reviewed the development of benzothiazole-based chemotherapeutic agents, underscoring the importance of the 2-arylbenzothiazole moiety in cancer treatment. This review highlights the ongoing interest in benzothiazole derivatives for their pharmacological applications, especially in oncology (Kamal et al., 2015).
Role in Antimicrobial and Antiviral Therapy
Benzothiazole derivatives have also demonstrated significant antimicrobial and antiviral activities, making them candidates for the development of new therapeutic agents targeting infectious diseases. The review by Elamin et al. (2020) emphasizes the broad spectrum of biological activities exhibited by benzothiazole molecules and their derivatives, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, and antimicrobial properties. This review suggests the potential of benzothiazole derivatives in addressing the global concern of multi-drug resistant pathogens and emerging health threats like COVID-19 (Elamin et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines
Mode of Action
It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to induce changes in cell cycle regulation and apoptosis.
Biochemical Pathways
The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax might be altered, resulting in apoptosis .
Result of Action
The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 might increase tremendously in cells treated with the compound . This could lead to alterations in the balance of key mitochondrial proteins, resulting in apoptosis .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have exhibited anti-cancer activity against various cancer cell lines . These compounds interact with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis .
Cellular Effects
In cellular contexts, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide may have significant effects. For instance, similar compounds have been shown to induce G2/M cell cycle arrest in Colo205 cells . This suggests that this compound could potentially influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to increase the levels of p53 in treated cells . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-11(2)28(23,24)13-7-5-6-12(8-13)18(22)21-19-20-14-9-15(25-3)16(26-4)10-17(14)27-19/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMVVDIVFYPMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

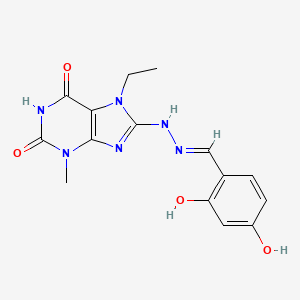
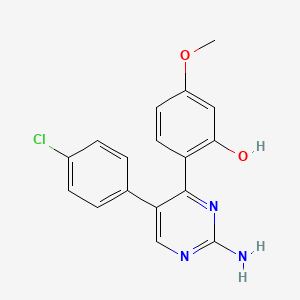


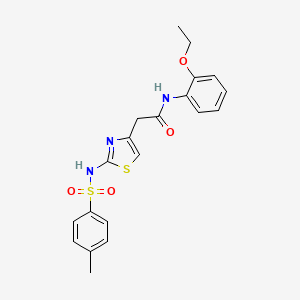
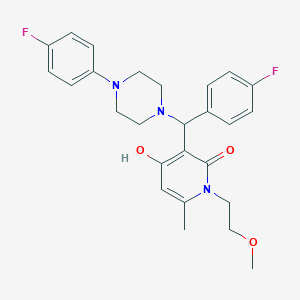
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2489007.png)
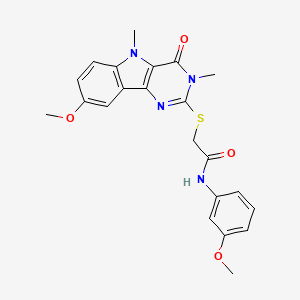
![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)
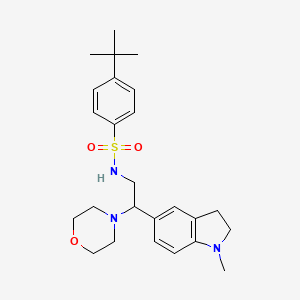
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)
![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)